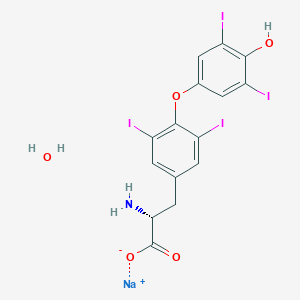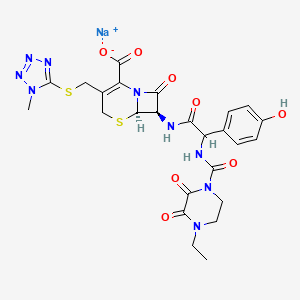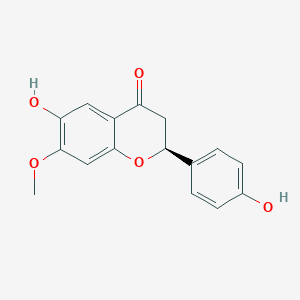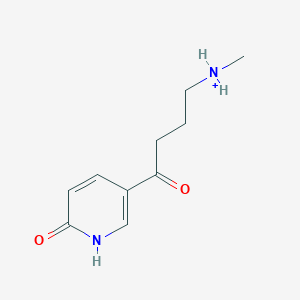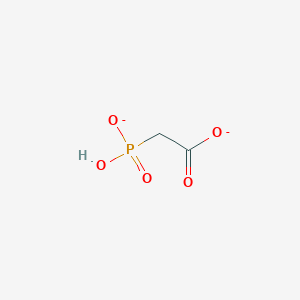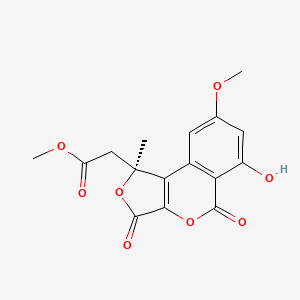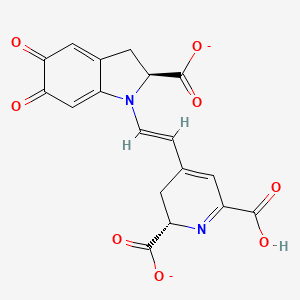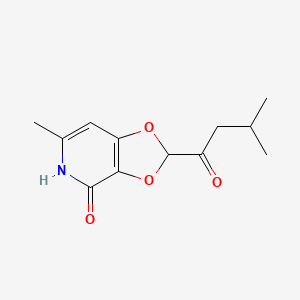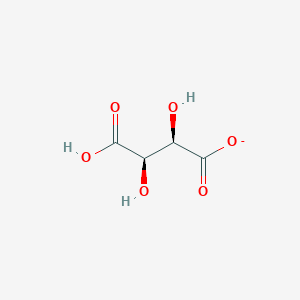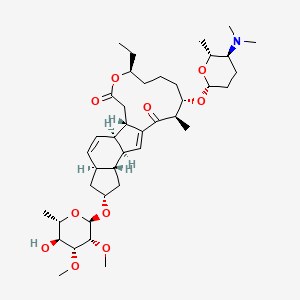
Spinosyn K
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spinosyn K is a macrolide.
Aplicaciones Científicas De Investigación
Genetic Engineering and Biosynthetic Pathways
Spinosyns, including Spinosyn K, are primarily known for their insecticidal activities. A key aspect of their application in scientific research involves genetic engineering to enhance these properties. For instance, Sheehan et al. (2006) demonstrated the targeted genetic approach to generate new analogues of spinosyns by manipulating their polyketide synthase (PKS) pathways. This kind of genetic engineering enables the production of novel spinosyn molecules with potent and new insecticidal activities (Sheehan et al., 2006).
Enzymatic Characterization and Substrate Specificity
Chen et al. (2009) explored the enzymatic characterization and substrate specificity of spinosyn rhamnosyltransferase (SpnG), a key biocatalyst in the biosynthetic maturation of spinosyn. Understanding the molecular recognition and mechanism of these enzymes contributes significantly to the development of spinosyn analogs with altered biological activities and potency (Chen et al., 2009).
Insecticidal Activity and Mode of Action
Sparks et al. (2001) provided insights into the insecticidal activity of spinosyns, highlighting their effectiveness against a variety of insect pests, especially lepidopterans and dipterans. The study suggested a unique mode of action, potentially altering nicotinic and gamma-aminobutyric acid receptor functions (Sparks et al., 2001).
Applications in Animal Health
Kirst et al. (2002) discussed potential applications of spinosyns in the field of animal health, specifically for the control of ectoparasites on livestock. This indicates a broader scope of application beyond agricultural pest control (Kirst et al., 2002).
Biosynthetic Investigations
Kim et al. (2010) conducted studies to understand the functions of specific genes in the biosynthesis of spinosyn, particularly the rhamnose methyltransferases. Such research is crucial for future exploitation of the spinosyn biosynthetic pathway to produce targeted derivatives (Kim et al., 2010).
Biochemical Advances
Huang et al. (2009) reviewed recent advances in the biochemistry of spinosyns, including the development of new spinosyns and spinetoram, a second-generation spinosyn with improved insecticidal activity. These advances are significant for both the understanding and enhancement of spinosyns’ insecticidal properties (Huang et al., 2009).
Propiedades
Nombre del producto |
Spinosyn K |
|---|---|
Fórmula molecular |
C40H63NO10 |
Peso molecular |
717.9 g/mol |
Nombre IUPAC |
(1S,2R,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-7-[(2R,3R,4R,5S,6S)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxy-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione |
InChI |
InChI=1S/C40H63NO10/c1-9-25-11-10-12-33(51-35-16-15-32(41(5)6)22(3)47-35)21(2)36(43)31-19-29-27(30(31)20-34(42)49-25)14-13-24-17-26(18-28(24)29)50-40-39(46-8)38(45-7)37(44)23(4)48-40/h13-14,19,21-30,32-33,35,37-40,44H,9-12,15-18,20H2,1-8H3/t21-,22-,23+,24-,25+,26-,27-,28-,29-,30+,32+,33+,35+,37+,38-,39-,40+/m1/s1 |
Clave InChI |
JVXKZYLRDBNKCL-KXRJSVEISA-N |
SMILES isomérico |
CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C |
SMILES |
CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)O)OC)OC)C)OC6CCC(C(O6)C)N(C)C |
SMILES canónico |
CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)O)OC)OC)C)OC6CCC(C(O6)C)N(C)C |
Sinónimos |
spinosyn K spinosyn-K |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5,5-Trimethyl-4beta-hydroxy-4-[3-(beta-D-glucopyranosyloxy)-1-butenyl]-2-cyclohexene-1-one](/img/structure/B1264484.png)

![2-Methoxy-9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4,5,8-tetrone](/img/structure/B1264486.png)
